2-Meimpix

Descripción

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (2-Meimpix) is a heterocyclic compound featuring a fused imidazole-pyridine core with a methyl substituent at the 2-position and a carboxylic acid group at the 3-position. The methyl group enhances steric and electronic effects, distinguishing it from simpler imidazo-pyridine derivatives.

Propiedades

Número CAS |

135078-46-5 |

|---|---|

Fórmula molecular |

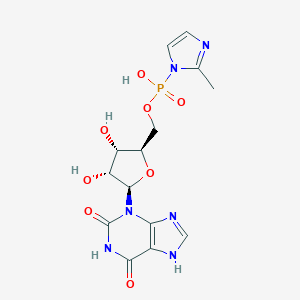

C14H17N6O8P |

Peso molecular |

428.29 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(2,6-dioxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |

InChI |

InChI=1S/C14H17N6O8P/c1-6-15-2-3-19(6)29(25,26)27-4-7-9(21)10(22)13(28-7)20-11-8(16-5-17-11)12(23)18-14(20)24/h2-3,5,7,9-10,13,21-22H,4H2,1H3,(H,16,17)(H,25,26)(H,18,23,24)/t7-,9-,10-,13-/m1/s1 |

Clave InChI |

QLJHDBUEOAQPFI-QYVSTXNMSA-N |

SMILES |

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O |

SMILES isomérico |

CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O |

SMILES canónico |

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O |

Sinónimos |

2-MeImpiX 3-isoxanthosine 5'-phospho-2-methylimidazole |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Similarities and Differences :

Physicochemical Properties :

Research Findings :

- Coordination complexes of Compound A with lanthanides (e.g., dysprosium) exhibit luminescent properties under UV excitation, as reported in hydrothermal synthesis studies .

Comparison with 2-Methylimidazo[1,2-a]pyridine (Compound B)

Functional Differences :

- Compound B lacks the carboxylic acid group, limiting its utility in coordination chemistry but expanding its role in organic synthesis (e.g., as a ligand in cross-coupling reactions).

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

| Property | 2-Meimpix | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₉H₈N₂O₂ | C₈H₆N₂O₂ | C₈H₈N₂ |

| Molecular Weight (g/mol) | 176.17 | 162.14 | 132.16 |

| Functional Groups | COOH, CH₃ | COOH | CH₃ |

| Solubility (H₂O) | Low (inferred) | Moderate | Low |

| pKa (COOH) | ~3.8 (estimated) | ~4.0 | N/A |

Table 2. Spectroscopic Data (Key Peaks)

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |

|---|---|---|---|

| 2-Meimpix | 2.45 (s, CH₃), 8.2 (m) | 1700 (C=O), 3100 (O-H) | 265, 310 (π→π*) |

| Compound A | 8.1 (m) | 1695 (C=O), 3200 (O-H) | 260, 305 (π→π*) |

| Compound B | 2.40 (s, CH₃), 7.9 (m) | N/A | 255, 290 (π→π*) |

Data inferred from analogous compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.